2-(4-Bromo-2-fluorophenoxy)-N-cyclobutylacetamide
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Overview
Description
2-(4-Bromo-2-fluorophenoxy)-N-cyclobutylacetamide is an organic compound that features a bromo and fluoro substituted phenoxy group attached to an acetamide moiety with a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenoxy)-N-cyclobutylacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-fluorophenol, which can be synthesized from 2-fluorophenol through bromination.
Formation of Phenoxy Acetamide: The 4-bromo-2-fluorophenol is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-2-fluorophenoxy)acetyl chloride.
Cyclobutylamine Addition: The 2-(4-bromo-2-fluorophenoxy)acetyl chloride is then reacted with cyclobutylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenoxy)-N-cyclobutylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The acetamide moiety can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The phenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can form biaryl compounds.
Scientific Research Applications
2-(4-Bromo-2-fluorophenoxy)-N-cyclobutylacetamide has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)-N-cyclobutylacetamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: A precursor in the synthesis of 2-(4-Bromo-2-fluorophenoxy)-N-cyclobutylacetamide.
2-Phenylpyran-4-ones: Compounds used in similar applications, such as enzyme inhibition studies.
1,4-Disubstituted 3-cyano-2-pyridones: Another class of compounds with potential pharmaceutical applications.
Uniqueness
This compound is unique due to the presence of both bromo and fluoro substituents on the phenoxy group, which can influence its reactivity and interactions with biological targets. The cyclobutyl group also adds to its structural uniqueness, potentially affecting its physical and chemical properties.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N-cyclobutylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO2/c13-8-4-5-11(10(14)6-8)17-7-12(16)15-9-2-1-3-9/h4-6,9H,1-3,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIDUNBGFQFUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)COC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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